Dihydrogenvanadate

Description

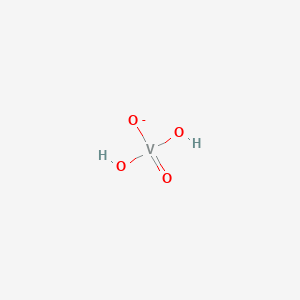

Structure

2D Structure

Properties

Molecular Formula |

H2O4V- |

|---|---|

Molecular Weight |

116.955 g/mol |

IUPAC Name |

dihydroxy-oxido-oxovanadium |

InChI |

InChI=1S/2H2O.2O.V/h2*1H2;;;/q;;;-1;+2/p-2 |

InChI Key |

GFEYTWVSRDLPLE-UHFFFAOYSA-L |

SMILES |

O[V](=O)(O)[O-] |

Canonical SMILES |

O[V](=O)(O)[O-] |

Origin of Product |

United States |

Aqueous Solution Chemistry and Protonation Dynamics of Dihydrogenvanadate

Equilibrium Relationships with Monomeric Vanadate (B1173111) Species

In aqueous solutions, dihydrogenvanadate exists in equilibrium with other monomeric vanadate species. The protonation state of the mononuclear vanadate unit, [VO₄]³⁻, is dictated by the hydrogen ion concentration. The following equilibria describe the stepwise protonation of the orthovanadate ion:

VO₄³⁻ + H⁺ ⇌ HVO₄²⁻

HVO₄²⁻ + H⁺ ⇌ H₂VO₄⁻

H₂VO₄⁻ + H⁺ ⇌ H₃VO₄

This compound (H₂VO₄⁻) is the predominant monomeric species in the neutral to slightly acidic pH range. scholarena.comnih.gov At a physiologically relevant pH of approximately 7.4, H₂VO₄⁻ is a major vanadate species present. scholarena.com The pKa for the dissociation of H₂VO₄⁻ to monohydrogenvanadate (HVO₄²⁻) is approximately 7.8 to 8.2, depending on the ionic strength of the solution. scholarena.comnih.gov Below pH 3, the fully protonated vanadic acid (H₃VO₄) and the hydrated dioxovanadium(V) cation, [VO₂(H₂O)₄]⁺, become more significant. scholarena.comchemguide.co.uk

Formation and Condensation Reactions Leading to Polyoxovanadate Species

As the total vanadium concentration increases and the pH is lowered, this compound undergoes condensation reactions to form a variety of polyoxovanadates (POVs). rsc.orgnii.ac.jp These reactions involve the elimination of water molecules and the formation of V-O-V bridges, leading to the aggregation of smaller [VOₙ] units into larger, more complex structures. rsc.orgnii.ac.jp

Key polyoxovanadate species that form from the condensation of monomeric vanadates include:

Divanadate (V₂O₇⁴⁻): Formed from the condensation of two vanadate monomers. nih.gov

Tetravanadate (V₄O₁₂⁴⁻): A cyclic species that becomes significant in the slightly acidic to alkaline pH range. nih.gov

Decavanadate (B1236424) ([HₙV₁₀O₂₈]⁽⁶⁻ⁿ⁾⁻): A highly stable and well-characterized polyoxovanadate that predominates in the pH range of approximately 2.3 to 6.3. nih.gov The formation of the orange-colored decavanadate is a recognizable indicator of these condensation reactions. nii.ac.jp

The formation of these polyoxovanadates is a result of successive protonation and water elimination steps. nii.ac.jp For instance, the synthesis of decavanadate from metavanadate precursors requires precise control over stoichiometry and acidity. nii.ac.jp

Influence of pH on this compound Concentration and Interconversion Pathways

The concentration of this compound and its conversion to other vanadate species are profoundly influenced by the pH of the aqueous solution. scholarena.comnii.ac.jpresearchgate.net

Alkaline pH (pH > 8): In this range, deprotonation of H₂VO₄⁻ occurs, leading to the predominance of monohydrogenvanadate (HVO₄²⁻) and orthovanadate (VO₄³⁻) at very high pH. scholarena.com Condensation reactions are less favored.

Neutral to Slightly Acidic pH (pH ≈ 6-8): this compound is a major species. rsc.org However, with increasing vanadium concentration, it coexists and interconverts with smaller polyoxovanadates like divanadate and cyclic tetravanadate. nih.gov

Acidic pH (pH < 6): Protonation of H₂VO₄⁻ facilitates condensation, leading to the formation of larger polyoxovanadates, most notably decavanadate, which is stable in the pH range of 2.3-6.3. nih.govresearchgate.net As the pH drops further, below pH 3, the cationic species [VO₂(H₂O)₄]⁺ becomes the dominant form. scholarena.com

The interconversion between these species is a dynamic process, and the equilibrium can be shifted by adjusting the pH. For example, in basic solutions, the highly stable decavanadate will eventually decompose back to colorless metavanadates. researchgate.net

Impact of Ionic Strength and Temperature on Vanadate Speciation Equilibria

The speciation of vanadate in aqueous solution is also dependent on the ionic strength and temperature of the medium. rsc.orgrsc.org

Ionic Strength: The ionic strength of the solution affects the activity coefficients of the various charged vanadate species, thereby shifting the equilibrium positions. rsc.orgepa.gov For instance, the pKa of the H₂VO₄⁻/HVO₄²⁻ equilibrium is known to be influenced by the ionic strength. nih.gov An increase in ionic strength can also affect the stability and decomposition rates of polyoxovanadates. researchgate.net

Temperature: Temperature influences the thermodynamic and kinetic stability of different vanadate species. rsc.orgrsc.org Changes in temperature can alter the equilibrium constants for the various protonation and condensation reactions. For example, the decomposition of decavanadate at neutral pH is temperature-dependent, with the half-life being influenced by the thermal conditions. researchgate.net Studies on oxidovanadium(IV) complexes have shown that temperature can shift the equilibrium between different coordination geometries, a principle that can also apply to the more complex equilibria of vanadate(V) species. rsc.org

Kinetic Aspects of this compound Formation and Transformation

The formation and transformation of this compound and other vanadate species are not always instantaneous processes. The kinetics of these reactions can be complex and are influenced by factors such as vanadium concentration, pH, and temperature. rsc.org

The interconversion between smaller vanadate species like monomers, dimers, and tetramers is generally rapid, occurring on the millisecond to second timescale. wisc.edu However, the formation and decomposition of larger polyoxovanadates, such as decavanadate, can be significantly slower. wisc.edu For example, the decomposition of decavanadate at neutral pH can have a half-life of several hours to days, depending on the specific conditions. researchgate.netrsc.org This slow equilibration is an important consideration in studies of vanadate chemistry. wisc.edu The rate of reduction of vanadate species, such as the decomposition of decavanadate to the VO₂⁺ cation prior to reduction, is also a key kinetic factor in certain chemical environments. dss.go.th

Synthesis and Mechanistic Formation Pathways of Dihydrogenvanadate and Analogous Protonated Vanadate Complexes

Controlled Synthesis Strategies for Specific Dihydrogenvanadate Salts

The controlled synthesis of specific this compound salts, such as those with alkali metal or ammonium (B1175870) cations, relies on the careful manipulation of reaction conditions to favor the crystallization of the desired H₂VO₄⁻ species from solution. The general approach involves the dissolution of a suitable vanadium(V) precursor, such as vanadium pentoxide (V₂O₅) or a metavanadate salt (e.g., NaVO₃ or NH₄VO₃), followed by precise pH adjustment and the introduction of the desired counter-ion.

The key to isolating a this compound salt is to maintain the pH of the solution within the stability range of the H₂VO₄⁻ ion. At near-neutral to slightly acidic pH, various vanadate (B1173111) species can coexist. nih.gov For instance, in aqueous solutions, this compound (H₂VO₄⁻) exists in equilibrium with monohydrogenvanadate (HVO₄²⁻) at a pKa of approximately 7.9-8.2. nih.govlongdom.orglongdom.org Lowering the pH further can lead to the formation of polyoxovanadates, such as the decavanadate (B1236424) ion ([V₁₀O₂₈]⁶⁻). nih.govsciencemadness.orgmdpi.com

A typical synthesis strategy involves:

Dissolution: A vanadium precursor like V₂O₅ is dissolved in a basic solution (e.g., NaOH or NH₄OH) to form orthovanadate (VO₄³⁻) or other soluble vanadate species.

pH Adjustment: The pH of the solution is then carefully lowered by the dropwise addition of an acid (e.g., HCl or HNO₃) to a range where H₂VO₄⁻ is the dominant species. sciencemadness.org

Crystallization: The salt is then crystallized, often by controlling temperature to exploit the temperature-dependent solubility of the target salt or by slow evaporation of the solvent. For example, ammonium vanadate salts are often precipitated by adding an ammonium salt like ammonium chloride to a sodium vanadate solution and controlling the pH and temperature. google.com

The choice of cation (e.g., Na⁺, K⁺, NH₄⁺) can also influence the structure and stability of the resulting salt. Syntheses for various alkali metal vanadates have been developed, often employing hydrothermal methods that can yield highly crystalline products. researchgate.net

Table 1: Key Parameters in the Synthesis of this compound Salts

| Parameter | Influence on Synthesis | Typical Conditions/Reagents |

| Vanadium Precursor | Source of vanadium(V) | V₂O₅, NH₄VO₃, NaVO₃ |

| pH | Determines the dominant vanadate species in solution | Adjusted to ~4-8 to favor H₂VO₄⁻ |

| Counter-ion Source | Provides the cation for the salt | Alkali hydroxides (NaOH, KOH), Ammonium hydroxide (B78521) (NH₄OH), Alkali/Ammonium chlorides |

| Temperature | Affects solubility and crystallization kinetics | Varies; cooling is often used to induce precipitation |

| Solvent | Medium for the reaction | Primarily water; mixed solvents can be used |

Investigation of Solution-Phase Precipitation and Crystallization Mechanisms

The precipitation and crystallization of vanadate salts from aqueous solutions are governed by principles of supersaturation, nucleation, and crystal growth. The mechanism is particularly sensitive to impurities and the specific vanadate polyanions present. For instance, the precipitation of ammonium metavanadate (NH₄VO₃) is known to be influenced by temperature, as its solubility is sharply dependent on it. physicsandmathstutor.comtechscience.com This principle is a cornerstone of its industrial production, where cooling a saturated solution induces spontaneous crystallization. techscience.com

The crystallization of a specific protonated vanadate like this compound follows a similar pathway. Once the solution is brought to a state of supersaturation with respect to a specific this compound salt (e.g., NH₄H₂VO₄), nucleation begins. This can occur spontaneously (homogeneous nucleation) or on existing surfaces or impurities (heterogeneous nucleation). The subsequent crystal growth is a surface reaction, and its kinetics can be modeled. mdpi.com

Studies on the precipitation of related compounds, like calcium pyrovanadate, show that the crystallization process can be described by kinetic models such as the Avrami model, which characterizes the transformation of a phase over time. mdpi.comsemanticscholar.org The apparent activation energy for the precipitation reaction can be determined using the Arrhenius equation, providing insight into the temperature dependence of the process. mdpi.comsemanticscholar.org

Hydrothermal and Sol-Gel Approaches to Vanadate Materials Containing Protonated Forms

Hydrothermal and sol-gel methods are powerful, low-temperature techniques for synthesizing a wide variety of metal oxide materials, including those containing protonated vanadate species. mdpi.com These methods offer excellent control over the product's crystallinity, morphology, and composition.

Hydrothermal Synthesis involves carrying out chemical reactions in aqueous solutions in sealed vessels (autoclaves) at elevated temperatures and pressures. researchgate.net This technique is particularly effective for producing crystalline vanadate materials. The pH of the precursor solution is a critical parameter that dictates the phase and morphology of the final product. whut.edu.cn By adjusting the initial pH of a solution containing a vanadium source (like V₂O₅ or NH₄VO₃) and a cation source, different ammonium vanadate nanostructures, such as nanobelts, nanowires, and nanobundles, can be selectively synthesized. whut.edu.cn These structures are built from various protonated polyoxovanadate anions. While room temperature synthesis often results in a direct correlation between the precursor in solution and the solid precipitate, hydrothermal conditions can lead to different, often more complex, layered structures. mdpi.com

Sol-Gel Synthesis is a wet-chemical process that involves the transformation of a system from a colloidal solution ("sol") into a solid-state network ("gel"). wikipedia.orgmdpi.com The process typically uses metal alkoxide precursors (e.g., vanadium alkoxides) or metal salts which undergo hydrolysis and polycondensation reactions. azonano.comnih.gov

Hydrolysis: M-OR + H₂O → M-OH + R-OH

Condensation: M-OH + HO-M → M-O-M + H₂O (or M-OH + RO-M → M-O-M + R-OH)

These reactions inherently involve the formation of hydroxylated (protonated) intermediates. By carefully controlling factors like the precursor type, solvent, temperature, and pH, it is possible to produce gels containing various protonated vanadate species. nih.gov Subsequent drying and heat treatment of the gel can convert it into a dense ceramic material or a porous xerogel. This method has been used to prepare vanadium dioxide and other vanadium oxides, where maintaining the correct oxidation state and controlling the hydrolysis process are key to obtaining the desired final phase. google.com

Table 2: Comparison of Synthesis Methods for Protonated Vanadates

| Feature | Hydrothermal Synthesis | Sol-Gel Process |

| Principle | Reactions in heated, pressurized aqueous solution | Hydrolysis and polycondensation of molecular precursors |

| Precursors | V₂O₅, NH₄VO₃, alkali metal salts | Vanadium alkoxides (e.g., VO(OR)₃), vanadium salts |

| Key Parameters | pH, temperature, reaction time, pressure | Precursor type, water/precursor ratio, pH (catalyst), solvent |

| Typical Products | Highly crystalline nanostructures (nanowires, nanobelts), layered compounds | Amorphous gels, xerogels, nanoparticles, thin films |

| Advantages | High crystallinity, phase control through pH/temp | Excellent homogeneity, low processing temperature, versatile morphologies |

Mechanistic Studies of this compound Formation in Aqueous and Mixed Solvents

The formation of the this compound ion, H₂VO₄⁻, is a central aspect of the aqueous chemistry of vanadium(V). The speciation is primarily governed by pH and vanadium concentration. In dilute aqueous solutions, vanadium(V) exists as a series of monomeric and polymeric species in equilibrium.

At high pH (> 13), the tetrahedral orthovanadate ion (VO₄³⁻) is the stable species. As the pH is lowered, this ion undergoes successive protonation steps. The H₂VO₄⁻ ion, which can also be represented as [VO₂(OH)₂]⁻, is the dominant monomeric species in the pH range of roughly 3 to 8, particularly at low vanadium concentrations. nih.govlongdom.orgsciencemadness.org

The key equilibria involving the formation of this compound are:

HVO₄²⁻ + H⁺ ⇌ H₂VO₄⁻ (pKa ≈ 8.0) longdom.orglongdom.org

H₂VO₄⁻ + H⁺ ⇌ H₃VO₄ (Vanadic Acid)

H₃VO₄ ⇌ [VO₂(H₂O)₄]⁺ + 2H₂O (in strongly acidic solution, pH < 2) sciencemadness.org

At physiological pH of around 7, this compound is a prominent inorganic vanadium species. nih.gov Its structural similarity to phosphate (B84403) (H₂PO₄⁻) is believed to be the basis for many of its biological interactions. researchgate.netresearchgate.net

As the concentration of vanadium increases, especially in the pH range of 2 to 6, these monomeric species undergo condensation reactions to form various polyoxovanadates, most notably the decavanadate ion ([HₙV₁₀O₂₈]⁽⁶⁻ⁿ⁾⁻). nih.govmdpi.com The formation of decavanadate from this compound can be represented by the following equilibrium:

10 H₂VO₄⁻ + 4H⁺ ⇌ [V₁₀O₂₈]⁶⁻ + 12H₂O mdpi.com

Spectroscopic techniques, particularly ⁵¹V NMR, have been instrumental in studying these equilibria. mdpi.comacs.org Different vanadate species give distinct signals in the ⁵¹V NMR spectrum, allowing for the quantitative analysis of the species distribution in solution under various conditions of pH, concentration, and temperature. For example, real-time ⁵¹V NMR has been used to monitor the formation of decavanadate during the exfoliation of V₂O₅. acs.org These studies confirm that the monomeric H₂VO₄⁻ ion is a key intermediate and building block for the formation of more complex polyoxovanadate structures in solution.

Advanced Spectroscopic and Structural Elucidation of Dihydrogenvanadate Coordination Environments

Nuclear Magnetic Resonance (NMR) Spectroscopy in ⁵¹V Studies of Vanadate (B1173111) Speciation

Vanadium-51 (⁵¹V) NMR spectroscopy stands as a powerful, direct probe for characterizing vanadium-containing compounds. wikipedia.orghuji.ac.il With a natural abundance of 99.75%, the ⁵¹V nucleus is highly receptive for NMR experiments, despite being a quadrupolar nucleus (I = 7/2). wikipedia.org Fortunately, its quadrupole moment is unusually small, and it possesses a relatively high magnetogyric ratio, resulting in a receptivity that is 38% of that of the proton (¹H). wikipedia.org This high sensitivity allows for the effective study of vanadate speciation in various systems.

Chemical Shift Analysis and Speciation Resolution

The chemical shift in ⁵¹V NMR is exceptionally sensitive to the coordination environment and protonation state of the vanadium center, spanning a very wide range. huji.ac.il This sensitivity is crucial for resolving different vanadate species in solution. For instance, the chemical shifts of vanadate species are highly dependent on pH. mdpi.com

The parent orthovanadate ([VO₄]³⁻) and its protonated form, dihydrogenvanadate ([H₂VO₄]⁻), exhibit distinct chemical shifts. Studies have shown that the chemical shift of various vanadate species, including oligovanadates, are well-resolved, allowing for their identification and quantification in solution. wikipedia.orgudel.edu For example, in aqueous solutions, different vanadate species are in equilibrium, and their relative concentrations can be determined by integrating the corresponding ⁵¹V NMR signals. udel.edu The chemical shifts for decavanadate (B1236424), another common polyoxovanadate species, show three distinct resonances corresponding to the different vanadium sites within the cluster. wikipedia.orgmdpi.com

Theoretical calculations, such as those combining quantum mechanics and molecular mechanics (QM/MM), have been employed to predict ⁵¹V NMR chemical shifts. nih.gov While isotropic chemical shifts can sometimes be poor indicators of the precise protonation state, the anisotropic components of the chemical shift and the nuclear quadrupole tensors are highly sensitive to the local proton environment around the vanadium nucleus. nih.gov This detailed analysis provides deeper insights into the structure of species like this compound in complex environments such as metalloproteins. nih.gov

Table 1: Representative ⁵¹V NMR Chemical Shifts of Various Vanadate Species

| Vanadate Species | Chemical Shift (ppm vs. VOCl₃) | Reference |

| [VO₄]³⁻ (Orthovanadate) | -541 | wikipedia.org |

| [HVO₄]²⁻ | -534 | wikipedia.org |

| Decavanadate Site A | -422 | wikipedia.org |

| Decavanadate Site B | -502 | wikipedia.org |

| Decavanadate Site C | -519 | wikipedia.org |

| Vanadium(V)-bicine complex | -490 | udel.edu |

| HVO₄²⁻ | -542 | udel.edu |

This table is interactive. Click on the headers to sort the data.

Relaxation Studies and Dynamic Processes

Beyond chemical shifts, ⁵¹V NMR relaxation studies provide valuable information about the dynamic processes involving vanadate species. The linewidth of the ⁵¹V NMR signal is influenced by factors such as molecular size, viscosity of the medium, and chemical exchange processes. udel.edumountainscholar.org

For instance, the broadening of ⁵¹V NMR signals can indicate a more viscous environment or slower molecular reorientation. mountainscholar.org In studies of vanadium binding to macromolecules like transferrin, the linewidth of the bound vanadium(V) is significantly greater than that of free vanadate in solution. udel.edu This broadening is a consequence of the slower tumbling of the large protein-vanadate complex. udel.edu

Furthermore, relaxation studies can elucidate dynamic equilibria, such as protonation and deprotonation events. As the pH of a vanadate solution changes, the exchange between different protonated forms of vanadate can affect the NMR signal's linewidth and position. udel.edu Temperature-dependent ⁵¹V NMR studies can also be used to determine the activation energies for diffusive jumps of cations in solid-state vanadates, providing insights into ionic conductivity. researchgate.net

X-ray Absorption Spectroscopy (XAS) and Related Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of materials, including those that are amorphous or in solution. rsc.orgunimi.it It is particularly valuable for studying the coordination environment of vanadium in various compounds. XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). unimi.itmdpi.com

X-ray Absorption Near-Edge Structure (XANES) for Oxidation State and Coordination Geometry

The XANES region of the V K-edge spectrum is highly sensitive to the oxidation state and coordination geometry of the vanadium atom. mdpi.comresearchgate.net The energy of the absorption edge and the features in the pre-edge region provide a fingerprint of the vanadium environment. mdpi.comnsf.gov

The pre-edge peak, which arises from a 1s to 3d electronic transition, is particularly informative. mdpi.com The intensity and position of this peak are strongly influenced by the symmetry of the coordination sphere. For instance, in a regular octahedral environment, this transition is dipole-forbidden, resulting in a weak pre-edge peak. wiley-vch.de As the coordination geometry distorts from centrosymmetric, such as in tetrahedral or square pyramidal environments, the p-d orbital hybridization increases, and the pre-edge peak intensity grows. mdpi.comwiley-vch.de This allows for the differentiation between four-fold, five-fold, and six-fold coordinated vanadium. nsf.govresearchgate.net

Furthermore, the energy of the absorption edge shifts to higher values with an increasing oxidation state of the vanadium. mdpi.comresearchgate.net This allows for the determination of the average oxidation state of vanadium in a sample, which is crucial for understanding redox processes. kit.eduacs.org High-resolution techniques like High Energy Resolution Fluorescence Detected (HERFD)-XANES can provide even more precise information on the oxidation state and coordination geometry. kit.edu

Extended X-ray Absorption Fine Structure (EXAFS) for Local Structural Probes

The EXAFS region of the spectrum, extending to higher energies beyond the absorption edge, contains information about the local atomic structure around the absorbing vanadium atom. mdpi.comaip.org The oscillations in this region are caused by the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS data can yield quantitative information about the number, type, and distance of these neighboring atoms. researchgate.netaip.org

By fitting the EXAFS data, it is possible to determine the V-O bond lengths and coordination numbers with high precision. wiley-vch.deresearchgate.net This is invaluable for characterizing the local structure of this compound and related species in both crystalline and amorphous materials, as well as in solution. aip.org For example, EXAFS studies have been used to distinguish between different vanadium oxide species based on their V-O bond distances. wiley-vch.de The technique is also sensitive enough to detect changes in the local structure upon nanostructuring or intercalation of ions. aip.orgacs.org

Application in Solid-State and Solution Environments

XAS techniques are versatile and can be applied to a wide range of sample types, from solid-state materials to solutions. rsc.orgresearchgate.net In the solid state, XAS has been instrumental in characterizing the local structure of vanadium in glasses, catalysts, and minerals. researchgate.netwiley-vch.deresearchgate.net It can provide insights into how the vanadium coordination environment is affected by the bulk composition of the material and the presence of other elements. researchgate.net

In solution, XAS is a valuable tool for studying the speciation and coordination of vanadates under various conditions. rsc.orgmdpi.com It allows for the in-situ investigation of reactions involving vanadate species, providing information on changes in oxidation state and coordination during catalytic processes. mdpi.com The ability of XAS to probe the local structure irrespective of long-range order makes it particularly well-suited for studying complex solution equilibria and the structure of dissolved polyoxometalates. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Vanadium Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. libretexts.orgwikipedia.orgmeasurlabs.com This makes it particularly well-suited for the investigation of paramagnetic vanadium species, such as vanadium(IV) (V(IV)), which possesses a d¹ electronic configuration. udel.eduutexas.edu The interaction of the unpaired electron with the magnetic moment of the ⁵¹V nucleus (I = 7/2, 99.76% natural abundance) results in characteristic EPR spectra with a hyperfine splitting pattern of eight lines. rsc.orgcore.ac.uk

Hyperfine Coupling Analysis and Ligand Field Effects

The hyperfine coupling constant (A) and the g-factor are key parameters obtained from an EPR spectrum that provide detailed information about the electronic structure and coordination environment of the V(IV) ion. udel.edunih.gov The interaction between the unpaired electron and the ⁵¹V nucleus leads to the characteristic eight-line hyperfine splitting in the EPR spectrum of most V(IV) complexes. core.ac.uknih.gov

The magnitude of the hyperfine coupling constant is sensitive to the nature of the ligands coordinated to the vanadium center. udel.edu This sensitivity arises from the influence of the ligand field on the distribution of the unpaired electron's spin density. Different ligands create distinct electronic environments, which in turn affect the interaction between the electron spin and the nuclear spin of the vanadium atom. For example, the substitution of different functional groups on a ligand can lead to measurable changes in the isotropic hyperfine coupling constant (A_iso). udel.edu

The g-factor provides information about the electronic environment and can indicate the degree of covalent character in the metal-ligand bonds. utexas.edu In frozen solutions or solid samples, the anisotropy of the g and A tensors can be resolved, providing further details about the symmetry of the coordination sphere. rsc.orgnih.gov Most vanadyl complexes exhibit axial or near-axial symmetry due to the strong V=O bond. udel.edu

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with EPR spectroscopy to simulate spectra and correlate the experimental parameters with specific structural and electronic features of the V(IV) complexes. rsc.org This combined approach allows for a more detailed understanding of the ligand field effects on the hyperfine coupling and g-tensors.

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a crucial tool for obtaining a "molecular fingerprint" of this compound and related vanadate compounds. qut.edu.auairproducts.mewikipedia.orgyoutube.com These techniques probe the vibrational modes of molecules, providing information about chemical composition, structure, and bonding. qut.edu.auyoutube.com

In the context of vanadates, FTIR and Raman spectroscopy are particularly useful for identifying the various V-O stretching and bending modes. qut.edu.au For instance, the Raman spectra of minerals containing the decavanadate ion (V₁₀O₂₈)⁶⁻ are characterized by distinct bands corresponding to different VO₆ units within the polyanion. qut.edu.au Specifically, intense bands observed around 991 cm⁻¹ and 965 cm⁻¹ are characteristic of these decavanadate structures. qut.edu.au

FTIR spectroscopy has been effectively used to study the surface structures of vanadium oxides on various supports. By analyzing the vibrational bands, it is possible to identify and quantify different surface vanadate species. The combination of FTIR and Raman spectroscopy provides complementary information. While some vibrational modes may be strong in the Raman spectrum, they might be weak or inactive in the infrared spectrum, and vice versa. A comprehensive analysis using both techniques is often necessary for a complete structural characterization. qut.edu.au

UV-Visible Spectroscopy for Electronic Transitions and Species Identification

UV-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within molecules and identifying different chemical species in solution. shu.ac.uklibretexts.orgtanta.edu.eg When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed corresponds to the energy difference between these orbitals. libretexts.org

For this compound and other vanadate species, UV-Vis spectroscopy can be used to monitor changes in speciation as a function of pH, concentration, and complex formation. nih.gov Different vanadate oligomers and their complexes exhibit distinct absorption spectra. For example, the interaction of vanadate with ligands such as tartaric acid leads to the formation of complexes with unique UV-Vis spectral features. scielo.br

The absorption bands in the UV-Vis spectra of vanadate solutions arise from ligand-to-metal charge transfer (LMCT) transitions. unipd.it The energy of these transitions is sensitive to the coordination environment of the vanadium atom and the nature of the ligands. rsc.org Consequently, changes in the coordination sphere upon complexation or changes in pH result in shifts in the absorption maxima and changes in molar absorptivity. tanta.edu.eg

In studies of vanadium(IV) and vanadium(V) complexes, UV-Vis spectroscopy, in conjunction with other techniques like EPR and NMR, helps to characterize the species present in solution. acs.orgnih.gov For instance, the formation of dinuclear vanadium(IV) species in the presence of certain ligands can be followed by monitoring the changes in the visible absorption spectrum. acs.org

X-ray Crystallography for Solid-State Structural Determination of this compound Compounds

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orgpages.dev The ordered arrangement of atoms in the crystal lattice causes the X-rays to diffract in specific directions, producing a unique pattern of reflections. libretexts.orgwikipedia.org Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional electron density map, from which the positions of the atoms can be determined. pages.dev

X-ray crystallographic studies have been crucial in characterizing the structures of various vanadate compounds, including those containing the this compound ion. uni-kl.de For example, the crystal structure of sodium dihydrogen phosphate (B84403) dihydrate (NaH₂PO₄·2H₂O), an analogue of a this compound salt, was determined by X-ray and neutron diffraction, revealing the geometry of the H₂PO₄⁻ ion and the intricate network of hydrogen bonds. Such studies provide invaluable data for understanding the coordination of the central vanadium atom and the geometry of the this compound anion in the solid state.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, this compound ions, like other oxoanions, participate in extensive hydrogen bonding and other intermolecular interactions that dictate the crystal packing. mdpi.comnih.govmdpi.com X-ray crystallography is the primary tool for elucidating these interactions. mdpi.commdpi.com The precise location of hydrogen atoms can sometimes be challenging with X-ray diffraction alone due to their low electron density, but they can often be inferred from the positions of heavier atoms or determined more accurately using neutron diffraction. pages.dev

Hydrogen bonds play a critical role in stabilizing the crystal structures of compounds containing this compound. mdpi.comnih.gov These interactions can occur between the this compound anions themselves, between the anions and water molecules of crystallization, or between the anions and other molecules in the crystal lattice. researchgate.net For example, in the crystal structure of NaH₂PO₄·2H₂O, the H₂PO₄⁻ tetrahedra are linked by strong hydrogen bonds, forming a three-dimensional framework.

Polymeric Structures and Extended Frameworks

The this compound anion, [H₂VO₄]⁻, serves as a fundamental building block in the formation of a diverse array of polymeric structures and extended frameworks. The ability of the tetrahedral vanadate core to undergo condensation reactions, form bridges via its oxygen atoms, and coordinate with metal-ligand fragments gives rise to complex one-, two-, and three-dimensional architectures. These structures are stabilized through a combination of covalent linkages, coordination bonds, and extensive hydrogen-bonding networks.

The polymerization of vanadate species in aqueous solution is highly dependent on pH and concentration. In acidic conditions, monomeric vanadate units, such as this compound, condense to form polyoxovanadates. A prominent example is the decavanadate anion, [V₁₀O₂₈]⁶⁻, which forms as the pH drops below 6.3. uni-hamburg.deillinoisstate.edu This compact, orange-colored cluster is a well-defined inorganic polymer and is the structural unit in the pascoite family of minerals. illinoisstate.edumdpi.com The formation of decavanadate from colorless monomeric vanadates is a signature reaction illustrating the conversion to a condensed structure. illinoisstate.edu

Beyond inorganic polyoxovanadates, this compound moieties are integral to the structure of coordination polymers and metal-organic frameworks (MOFs). In these materials, organic ligands act as linkers, bridging multiple vanadium centers to create extended networks. The coordination environment around the vanadium(V) center is typically distorted tetrahedral or trigonal bipyramidal.

Detailed structural insights into these coordination environments come from single-crystal X-ray diffraction studies of binuclear vanadium(V) complexes, which represent fundamental repeating units within larger polymeric chains. For instance, the reaction of vanadate precursors with binucleating triazine-based ligands results in well-defined dimeric structures where two [VO₂]⁺ units are bridged by the organic linker. researchgate.net These binuclear complexes can further self-assemble through intermolecular forces like hydrogen bonding to form extended supramolecular frameworks. acs.org

The precise geometry of the vanadium coordination sphere is influenced by the nature of the bridging ligand. Research has detailed the synthesis and crystallographic characterization of several such complexes. researchgate.net The interatomic distances and angles within the vanadium coordination sphere of these binuclear units provide critical data on the structural nature of these frameworks.

Below are tables summarizing selected bond lengths and angles for the vanadium coordination environments in representative binuclear complexes, which serve as models for segments of extended polymeric structures.

Interactive Table: Selected V-O Bond Lengths in Binuclear Vanadium(V) Complexes

Data sourced from crystallographic analysis of binuclear complexes which are components of larger polymeric frameworks. acs.org

| Complex Fragment | V-O Bond | Bond Length (Å) |

| [(VVO₂)₂(μ-qtn)]²⁻ | V-O (terminal) | 1.63 - 1.65 |

| V-O (bridging ligand) | 1.80 - 1.82 | |

| [(VVO₂)₂(μ-pdl)]²⁻ | V-O (terminal) | 1.62 - 1.64 |

| V-O (bridging ligand) | 1.79 - 1.81 | |

| [(VVO₂)₂(μ-enl)]²⁻ | V-O (terminal) | 1.64 - 1.66 |

| V-O (bridging ligand) | 1.78 - 1.80 |

Interactive Table: Selected O-V-O Bond Angles in Binuclear Vanadium(V) Complexes

Data sourced from crystallographic analysis of binuclear complexes which are components of larger polymeric frameworks. acs.org

| Complex Fragment | O-V-O Angle | Angle (°) |

| [(VVO₂)₂(μ-qtn)]²⁻ | O(terminal)-V-O(terminal) | 106 - 108 |

| O(bridging)-V-O(bridging) | 88 - 90 | |

| [(VVO₂)₂(μ-pdl)]²⁻ | O(terminal)-V-O(terminal) | 107 - 109 |

| O(bridging)-V-O(bridging) | 89 - 91 | |

| [(VVO₂)₂(μ-enl)]²⁻ | O(terminal)-V-O(terminal) | 105 - 107 |

| O(bridging)-V-O(bridging) | 90 - 92 |

Theoretical and Computational Investigations of Dihydrogenvanadate Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and ground state properties of many-body systems, including vanadate (B1173111) species. wikipedia.orgmdpi.com This approach allows for the determination of molecular properties by using functionals of the spatially dependent electron density. wikipedia.org The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. rsc.orgresearchgate.net For vanadate materials, studies have compared functionals such as the Generalized Gradient Approximation (GGA) with the PBE functional, Hubbard-like term corrected GGA (PBE+U), and the screened hybrid functional HSE06 to find the best agreement with experimental data. rsc.orgresearchgate.net

DFT calculations are used to optimize the molecular geometry of dihydrogenvanadate to its lowest energy conformation. For H₂VO₄⁻, the ground state geometry is predicted to be a distorted tetrahedron, analogous to its structural counterpart, phosphate (B84403). nih.govresearchgate.net These calculations provide precise data on bond lengths and angles, which are fundamental to understanding the ion's structure.

| Parameter | Atom 1 | Atom 2 | Typical Calculated Value (Å) |

| Bond Length | V | O (oxo) | ~1.63 |

| Bond Length | V | O (hydroxyl) | ~1.81 |

| Bond Length | O | H | ~0.97 |

Table 1: Representative calculated geometric parameters for the this compound anion based on DFT studies of related vanadate complexes. nih.gov The distinction is made between the doubly-bonded oxo oxygens and the hydroxyl oxygens.

Acid-base reactions are fundamental to chemical reactivity, as the protonation or deprotonation of a molecule alters its charge, electron density, and consequently, its nucleophilicity or electrophilicity. masterorganicchemistry.comwikipedia.org this compound (H₂VO₄⁻) is the predominant monomeric vanadate species in aqueous solutions at physiological pH (~7). nih.govresearchgate.net It participates in a key deprotonation equilibrium to form the hydrogenvanadate (B1240381) ion (HVO₄²⁻).

H₂VO₄⁻ ⇌ HVO₄²⁻ + H⁺

The pKa for this equilibrium is approximately 8.2, indicating that this compound is a weak acid. nih.govwikipedia.org DFT calculations can model this process by computing the total electronic energies of the protonated (H₂VO₄⁻) and deprotonated (HVO₄²⁻) species. The energy difference between these states, after accounting for solvation effects and thermal corrections, allows for a theoretical determination of the reaction's energetics and the pKa value. acs.org Such calculations confirm that the removal of a proton is an energetically demanding process, influenced by factors such as the ability of the resulting conjugate base to stabilize the additional negative charge. wikipedia.org

| Species | Formula | Calculated Relative Energy (kcal/mol) |

| This compound | H₂VO₄⁻ | 0 (Reference) |

| Hydrogenvanadate + Proton | HVO₄²⁻ + H⁺ | > 0 |

Table 2: A conceptual data table illustrating how DFT calculations can quantify the energy required for the deprotonation of this compound. The positive relative energy signifies an endergonic process in the gas phase, which is modulated by solvent effects in aqueous solution.

DFT provides a detailed picture of how electrons are distributed within a molecule, which is crucial for understanding its bonding and reactivity. mdpi.comresearchgate.net Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Fragment Molecular Orbital (FMO) analysis can be applied to the calculated electron density to assign partial charges to each atom and quantify the nature of the chemical bonds. acs.org

In the this compound ion, these analyses reveal a significant degree of covalent character in the vanadium-oxygen bonds. The negative charge is not located solely on the vanadium atom but is distributed across the more electronegative oxygen atoms. The two hydroxyl (-OH) groups have a different charge distribution compared to the two oxo (=O) groups, which influences their respective roles in hydrogen bonding and chemical reactions. FMO analysis, for instance, has been used to quantify the electron donation from ligand fragments to a vanadium(V) metal center in complex systems. acs.org This type of analysis underscores the electronic interactions that govern the stability and reactivity of the ion.

| Atom | Typical Calculated Partial Charge (a.u.) |

| Vanadium (V) | +1.5 to +2.0 |

| Oxo Oxygen (O) | -0.7 to -0.9 |

| Hydroxyl Oxygen (O) | -0.9 to -1.1 |

| Hydrogen (H) | +0.4 to +0.5 |

Table 3: A representative table of calculated partial atomic charges for this compound. These values, derived from DFT calculations, illustrate the charge distribution within the ion, highlighting the high positive charge on the central vanadium atom and the delocalization of negative charge onto the oxygen atoms.

Energetics of Protonation and Deprotonation Processes

Ab Initio Molecular Dynamics Simulations of Solution-Phase Behavior

While DFT calculations are excellent for static, minimum-energy structures, Ab Initio Molecular Dynamics (AIMD) simulations provide a window into the dynamic behavior of molecules over time, particularly in a complex environment like an aqueous solution. uzh.chnih.gov AIMD combines quantum mechanical electronic structure calculations (often DFT) to compute the forces acting on atoms at each step of a classical molecular dynamics simulation. ethz.ch

For this compound, AIMD simulations can model its behavior in water with high fidelity. mdpi.com These simulations explicitly treat the surrounding water molecules, allowing for a detailed investigation of the hydration shell structure and dynamics. nih.gov Analysis of AIMD trajectories can yield radial distribution functions, which show the probable distances of water molecules from the central ion, and coordination numbers, revealing the average number of water molecules in the first and second solvation shells. Furthermore, AIMD is a powerful tool to study dynamic processes such as the exchange of hydrogen bonds between this compound and water, proton transfer events, and the mechanisms of solvent exchange around the ion. mdpi.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT used to investigate the properties of electronic excited states. wikipedia.org It is a widely used and efficient method for predicting and interpreting electronic absorption spectra (like UV-Vis) for molecules. researchgate.netscm.commdpi.com

By applying TD-DFT, one can calculate the vertical excitation energies of this compound, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without a change in molecular geometry. q-chem.com These calculated energies correlate with the absorption maxima (λmax) in an experimental spectrum. The calculations also provide information about the nature of the electronic transitions, such as identifying them as ligand-to-metal charge transfer (LMCT) bands, which are common in vanadate complexes. The results of TD-DFT calculations are sensitive to the choice of the exchange-correlation functional, and care must be taken to select one appropriate for the system being studied. researchgate.net

| Transition | Calculated Excitation Energy (eV) | Primary Orbital Contribution |

| S₀ → S₁ | ~4.5 - 5.0 | HOMO → LUMO |

| S₀ → S₂ | ~5.2 - 5.8 | HOMO-1 → LUMO |

Table 4: A hypothetical table showing the kind of data obtained from a TD-DFT calculation on this compound. It lists the lowest-energy electronic transitions, their calculated energies, and the principal molecular orbitals involved.

Computational Modeling of Reaction Mechanisms Involving this compound

Understanding the precise sequence of events during a chemical reaction—the reaction mechanism—is a central goal of chemistry. Computational modeling provides a framework to map out these complex pathways, especially within the intricate environment of an enzyme active site. nih.govfrontiersin.org For reactions involving this compound, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. nih.gov In this approach, the core reacting region, including the vanadate ion and key residues, is treated with a high-level QM method like DFT, while the surrounding protein and solvent are modeled using a more computationally efficient MM force field. frontiersin.org This multiscale approach allows for the simulation of bond-breaking and bond-forming events within a realistic biological context. zarmesh.com

A critical aspect of modeling reaction mechanisms is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. mit.edu DFT calculations are instrumental in locating the geometry of the TS and calculating the activation energy barrier for the reaction. smu.edu Vanadates are well-known to act as potent inhibitors of enzymes that process phosphate, such as phosphatases and ATPases. researchgate.net This inhibitory action stems from the ability of pentavalent vanadium to adopt a stable trigonal bipyramidal geometry, which closely mimics the presumed geometry of the transition state during phosphoryl transfer reactions. nih.gov

Computational studies can validate this hypothesis by modeling the reaction pathway. nih.gov By mapping the potential energy surface, researchers can trace the minimum energy path from reactants to products through the transition state. This analysis reveals the detailed atomic motions involved in the reaction and identifies key interactions, such as hydrogen bonds from enzyme residues, that stabilize the transition state and lower the activation barrier, thereby providing insight into the source of catalysis or inhibition. zarmesh.comnih.gov

Mechanistic Chemical Reactivity of Dihydrogenvanadate in Solution

Redox Chemistry and Interconversions with Other Vanadium Oxidation States

Vanadium is notable for its ability to exist in multiple stable oxidation states in aqueous solution, typically +2, +3, +4, and +5, each distinguished by a unique color. acs.org The +5 oxidation state, commonly found as the dioxovanadium(V) cation (VO₂⁺) in acidic solutions and as various vanadate (B1173111) anions like dihydrogenvanadate (H₂VO₄⁻) at near-neutral pH, can be systematically reduced to lower oxidation states. acs.org The reduction of V(V) to V(IV) (vanadyl, VO²⁺), V(III) (V³⁺), and V(II) (V²⁺) is accompanied by distinct color changes from yellow to blue, then to green, and finally to violet. acs.org

The interconversion between these oxidation states is a cornerstone of vanadium's chemistry and biological function. For instance, the reduction of V(V) to V(IV) is a key process in environmental and biological systems. engineering.org.cn This redox activity is harnessed in industrial applications, such as the use of vanadium(V) oxide as a catalyst in the Contact Process, where it cycles between V(V) and V(IV) to facilitate the oxidation of sulfur dioxide. acs.org

Electron Transfer Mechanisms in Aqueous Media

The reduction of this compound (V(V)) to vanadyl (V(IV)) and other lower oxidation states involves complex electron transfer mechanisms that can be mediated by various biological and chemical agents. In microbial systems, both extracellular and intracellular pathways for vanadate reduction have been identified. engineering.org.cnthe-microbiologist.com

Extracellular electron transfer can be facilitated by components of the microbial outer membrane, such as cytochrome c, and by secreted soluble metabolites like quinones, biotin, and riboflavin. engineering.org.cnthe-microbiologist.com Intracellularly, common biological reductants such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and glutathione (B108866) (GSH) play a critical role in the reduction of V(V) to V(IV). engineering.org.cnthe-microbiologist.com Studies with Bacillus subtilis and Thauera humireducens have shown that these bacteria effectively reduce V(V) to insoluble V(IV), which precipitates both inside and outside the cell walls. engineering.org.cn

Chemical reduction of vanadate can be achieved by various organic molecules. For example, oxalic acid reduces V(V) to V(IV) in acidic media through outer-sphere electron transfer pathways without the formation of a V(III) intermediate. capes.gov.br The reaction rate is dependent on both pH and the concentration of the oxalate. capes.gov.br Similarly, humic substances in the environment can reduce V(V) to V(IV), particularly in acidic conditions. dss.go.th The mechanism involves the functional groups within the humic material acting as electron donors. dss.go.th In some catalytic systems, the generation of hydroxyl radicals (HO•) from hydrogen peroxide catalyzed by V(V) species is proposed to follow a Fenton-like mechanism, although alternative pathways involving the homolytic cleavage of the O-O bond in peroxo-vanadium intermediates may be more favorable. rsc.org

Influence of Protonation on Redox Potentials

The redox potentials of vanadium couples are significantly influenced by the pH of the solution, a phenomenon directly linked to the protonation state of the involved species. The reduction of V(V) species like VO₂⁺ to VO²⁺ involves the consumption of protons, as shown in the following half-reaction:

VO₂⁺(aq) + 2H⁺(aq) + e⁻ ⇌ VO²⁺(aq) + H₂O(l) acs.org

According to the Nernst equation, the reduction potential of this couple is dependent on the hydrogen ion concentration. acs.org An increase in proton concentration (lower pH) shifts the equilibrium to the right, making the reduction of V(V) more favorable and thus increasing the redox potential. acs.org This coupling of proton and electron transfer is a fundamental aspect of proton-coupled electron transfer (PCET). acs.orgresearchgate.net The relationship dictates that for a reaction involving the transfer of 'm' protons and 'n' electrons, the potential will shift by approximately 59*(m/n) mV per pH unit at standard temperature. acs.org

The Pourbaix diagram for vanadium illustrates the stability regions of different vanadium species as a function of both pH and potential, visually representing the influence of protonation on redox equilibria. For example, at very low pH, the cationic species VO₂⁺ is the predominant V(V) form, while at near-neutral pH, anionic species like this compound (H₂VO₄⁻) and its deprotonated form (HVO₄²⁻) dominate. researchgate.net The specific vanadium species present directly impacts the measured redox potential for the V(V)/V(IV) transition.

| Redox Couple | Standard Reduction Potential (E°) at pH 0 | Predominant Species (Acidic, pH ≈ 0) | Predominant Species (Neutral, pH ≈ 7) |

| V(V) / V(IV) | +1.00 V | VO₂⁺ / VO²⁺ | H₂VO₄⁻ / VO²⁺ |

| V(IV) / V(III) | +0.34 V | VO²⁺ / V³⁺ | VO²⁺ / V³⁺ |

| V(III) / V(II) | -0.26 V | V³⁺ / V²⁺ | V³⁺ / V²⁺ |

| Table 1: Standard reduction potentials of various vanadium couples at pH 0 and the corresponding predominant species at different pH values. The potential for the V(V)/V(IV) couple becomes less positive as pH increases due to the change in speciation from cationic VO₂⁺ to anionic H₂VO₄⁻. |

Ligand Exchange and Complexation Dynamics of this compound

This compound readily undergoes ligand exchange and complexation reactions with a wide array of organic and inorganic ligands. mdpi.com These reactions are crucial in biological systems, where vanadate can interact with proteins and other biomolecules, and in catalysis. The nature of the ligand, including its steric and electronic properties, as well as factors like temperature and solvent, significantly influences the kinetics of these exchanges. solubilityofthings.com

Vanadate forms complexes with ligands containing hydroxyl and carboxyl groups, such as citrate, lactate, and various amino acids. diva-portal.org It can also coordinate with nitrogen-containing ligands like imidazole (B134444) and its derivatives. acs.org For example, in the vanadate-uridine-imidazole system, monomeric mixed-ligand species such as VUrIm⁻ have been identified. acs.org The dynamics of these ligand exchanges can be intricate, involving both intermolecular and intramolecular pathways. researchgate.net

The stability and lability of these complexes vary greatly. Chelation, where a multidentate ligand binds to the metal center, generally results in more inert and thermodynamically stable complexes due to the kinetic chelate effect. libretexts.org The formation of these complexes can alter the redox potential of the vanadium center and influence its subsequent reactivity. mdpi.com For instance, the complexation of V(V) with organic ligands like various carboxylic acids is a strategy used to stabilize the vanadium oxide structure for applications in batteries. oup.com

Oligomerization and Depolymerization Pathways in Acidic and Neutral Conditions

The speciation of vanadate in aqueous solution is highly dependent on both pH and total vanadium concentration, leading to a series of oligomerization and depolymerization equilibria. dss.go.threcercat.cat

In highly alkaline solutions (pH > 13), the mononuclear, tetrahedral orthovanadate ion (VO₄³⁻) is the dominant species. As the pH is lowered, protonation occurs to form HVO₄²⁻ and then H₂VO₄⁻ (this compound), which is prevalent around pH 7-8. recercat.catacs.org

Upon further acidification (pH < 7) and at sufficient vanadium concentrations, this compound undergoes condensation reactions to form various polyoxovanadates (oligomers). recercat.cat These include linear and cyclic species.

Dimerization: 2H₂VO₄⁻ ⇌ V₂O₇⁴⁻ + 2H⁺ + H₂O

Trimer and Tetramer Formation: In the pH range of 6-8, cyclic metavanadates such as the tetramer [V₄O₁₂]⁴⁻ and pentamer [V₅O₁₅]⁵⁻ can form. recercat.cat

Decavanadate (B1236424) Formation: In more acidic conditions (typically pH 2-6), further oligomerization leads to the formation of the larger, orange-colored decavanadate ion, [V₁₀O₂₈]⁶⁻, and its protonated forms (e.g., [HV₁₀O₂₈]⁵⁻ and [H₂V₁₀O₂₈]⁴⁻). recercat.catnih.gov Decavanadate is a particularly stable and prominent species in this pH range. recercat.cat

These oligomerization processes are reversible. Increasing the pH back towards neutral or alkaline conditions causes the depolymerization of these larger clusters, eventually reforming the monomeric vanadate species. tubitak.gov.tr For example, raising the pH above 6 leads to the decomposition of decavanadate into smaller metavanadates and eventually back to HVO₄²⁻ and H₂VO₄⁻. recercat.cat The presence of certain ligands can also influence these equilibria, sometimes stabilizing specific oligomeric forms or promoting depolymerization. tubitak.gov.tr

| pH Range | Predominant Vanadate Species (at moderate concentration) |

| > 13 | VO₄³⁻ (Orthovanadate) |

| 9 - 12 | HVO₄²⁻ (Hydrogenvanadate) |

| 7 - 8 | H₂VO₄⁻ (this compound) |

| 6 - 8 | [V₄O₁₂]⁴⁻, [V₅O₁₅]⁵⁻ (Metavanadates) |

| 2 - 6 | [V₁₀O₂₈]⁶⁻, [HV₁₀O₂₈]⁵⁻ (Decavanadates) |

| < 2 | VO₂⁺ (Dioxovanadium(V) cation) |

| Table 2: Predominant vanadium(V) species in aqueous solution as a function of pH. |

Dihydrogenvanadate in Advanced Inorganic Materials Chemistry

Integration into Inorganic-Organic Hybrid Frameworks

The synthesis of inorganic-organic hybrid frameworks involves combining metal-oxo clusters with organic ligands to create materials with complex architectures and tunable properties. researchgate.net Dihydrogenvanadate and other polyoxovanadates are effective inorganic components in these structures due to their rich coordination chemistry.

Researchers have successfully synthesized bimetallic organic–inorganic hybrid materials by employing hydrothermal methods. researchgate.net These materials often feature intricate three-dimensional entangled coordination frameworks. researchgate.net In these structures, the vanadate (B1173111) anions act as linkers, connecting metal centers that are also coordinated by organic ligands. For example, hybrid vanadates have been created that exhibit structural features comparable to aluminophosphates or the flexibility seen in Metal-Organic Frameworks (MOFs). researchgate.net

A notable example involves the synthesis of two isostructural hybrid vanadates, [Cu₂(biim)₃V₄O₁₂] and [Co₂(biim)₃V₄O₁₂]·4H₂O, where 'biim' represents 2,2'-biimidazole. researchgate.net In these compounds, the vanadate species form a [V₄O₁₂]⁴⁻ ring, which acts as a fundamental building block of the inorganic framework. The combination of these inorganic vanadate units with metal-organic polymer components results in highly complex and novel crystal architectures. researchgate.net The structural diversity of these frameworks can be influenced by factors such as the coordination preferences of the metal cations and the size and shape of the organic ligands used. nih.gov

Table 1: Examples of this compound-Derived Hybrid Frameworks This table is interactive. You can sort and filter the data.

| Compound Formula | Crystal System | Key Structural Feature |

|---|---|---|

| [Cu₂(biim)₃V₄O₁₂] | Triclinic | Entangled 3D coordination framework with [V₄O₁₂]⁴⁻ rings |

| [Co₂(biim)₃V₄O₁₂]·4H₂O | Triclinic | Isostructural with the copper analogue, featuring [V₄O₁₂]⁴⁻ rings |

| [Cu₂(bisterpy)V₄O₁₂]·2H₂O | Not Specified | 2D structure from {Cu₂V₄O₁₂}n chains linked by bisterpy (B1624393) ligands |

Precursor Role in the Synthesis of Functional Vanadium Oxide Materials

This compound, often in the form of its salt, sodium this compound (NaH₂VO₄), or the more common precursor sodium metavanadate (NaVO₃), is a key starting material for synthesizing a variety of functional vanadium oxides. Vanadium oxides are notable for their diverse crystal structures and oxidation states, which lead to a wide range of physicochemical properties. nih.gov

Hydrothermal synthesis is a prevalent method for producing nanostructured vanadium oxides from vanadate precursors. mdpi.com This technique, conducted in sealed containers under moderate temperature and high pressure, allows for precise control over the morphology of the resulting material. mdpi.com Parameters such as pH and temperature are critical in determining whether the final product forms as nanowires, nanorods, nanobelts, or nanosheets. mdpi.com For instance, V₂O₅ nanoparticles have been successfully prepared using a simple chemical method with sodium metavanadate as the precursor and a surfactant to control particle size. The resulting V₂O₅ nanoparticles, with sizes in the range of 5-10 nm, exhibit a rhombohedral structure after annealing.

The choice of synthesis route significantly impacts the final material's characteristics. Different methods like sol-gel, solution combustion, and hydrothermal synthesis produce V₂O₅ with distinct morphologies, such as nanocubes, agglomerated spherical particles, or irregular nanosheets, respectively. researchgate.net These varied morphologies arise from the different reaction conditions and precursor chemistry, highlighting the versatility of vanadates in creating tailored vanadium oxide materials. researchgate.net

Table 2: Synthesis of Vanadium Oxides from Vanadate Precursors This table is interactive. You can sort and filter the data.

| Precursor | Synthesis Method | Resulting Material | Morphology |

|---|---|---|---|

| Sodium Metavanadate | Chemical Synthesis | V₂O₅ | Nanoparticles (5-10 nm) |

| Vanadate Solution | Hydrothermal | V₂O₅ | Nanosheets, Nanorods, Nanowires |

| Vanadate Solution | Sol-Gel | V₂O₅ | Nanocube-like |

Contribution to Electrocatalytic and Photocatalytic Materials

Vanadate-based materials are increasingly recognized for their potential in electrocatalysis and photocatalysis, applications critical for clean energy technologies like water splitting. mdpi.commdpi.com The adaptable redox chemistry and multiple oxidation states of vanadium make these materials suitable for catalyzing reactions such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). mdpi.com

In electrocatalysis, transition metal vanadates (e.g., those containing Co or Ni) have shown excellent performance. mdpi.com The introduction of a second transition metal can enhance electrical conductivity compared to pure vanadium oxides. mdpi.com For example, a NiCoVOₓ material, synthesized via a hydrothermal method, required an overpotential of only 217 mV to achieve a current density of 50 mA cm⁻² for the OER. mdpi.com This high activity is attributed to the synergistic effects between the different metal vanadate phases present. mdpi.com

In photocatalysis, metal vanadates are valued for their ability to absorb visible light and their high chemical stability. mdpi.comnih.gov They are used to generate hydrogen from water through photocatalytic processes. mdpi.com The efficiency of these materials is often limited by the recombination of photogenerated electron-hole pairs. nih.gov To overcome this, strategies such as doping, creating heterojunctions, and loading with cocatalysts are employed. nih.gov For instance, silver vanadates like Ag₃VO₄ have demonstrated photocatalytic activity for O₂ evolution under visible light. rsc.org The electronic structure of Ag₃VO₄, where Ag 4d orbitals contribute to the valence band, facilitates the migration of photogenerated holes to the surface, enabling the oxidation of water. rsc.org

Table 3: Performance of Vanadate-Based Catalytic Materials This table is interactive. You can sort and filter the data.

| Material | Application | Performance Metric | Value |

|---|---|---|---|

| NiCoVOₓ (Ni(VO₃)₂/Co₂V₂O₇) | Electrocatalysis (OER) | Overpotential @ 50 mA cm⁻² | 217 mV |

| Ag₃VO₄ | Photocatalysis (O₂ evolution) | Activity under Visible Light | Active |

| α-AgVO₃ | Photocatalysis (O₂ evolution) | Activity under Visible Light | Inactive |

Role in the Formation of Advanced Battery Cathode Materials

This compound and related compounds are crucial in developing advanced cathode materials for next-generation energy storage systems, particularly for aqueous zinc-ion batteries (AZIBs) and sodium-ion batteries (SIBs). mdpi.comnih.govrsc.org Vanadium-based compounds are attractive for this purpose due to their layered or tunnel structures, which can accommodate the intercalation and de-intercalation of ions like Na⁺ and Zn²⁺. rsc.orgnih.gov

In the context of SIBs, sodium vanadium phosphates (NVP) and sodium vanadium fluorophosphates (NVPF) are promising cathode materials due to their high theoretical capacity. mdpi.com this compound-derived precursors are used in various synthesis methods, such as sol-gel routes, to produce these materials. A significant challenge is the inherently poor electrical conductivity of these phosphate (B84403) materials, which can be addressed by creating composites with conductive carbon. mdpi.com For example, an NVP/hierarchical carbon cathode material demonstrated a reversible capacity of 115 mAh/g at a rate of 0.2 C. mdpi.com The interconnected carbon framework provides conductive pathways and buffers the volume changes during cycling, leading to excellent stability. mdpi.com

For AZIBs, vanadates such as KV₃O₈ have been investigated as high-performance cathodes. nih.gov A hydrothermally synthesized fibrous KV₃O₈ cathode exhibited a high discharge capacity of 556.4 mAh g⁻¹ at a current density of 0.8 A g⁻¹. nih.gov This material also showed remarkable cycling stability, retaining 81.3% of its capacity after 5000 cycles at 6 A g⁻¹. nih.gov The pre-insertion of potassium ions into the vanadium oxide structure helps maintain structural integrity during repeated charge-discharge cycles, preventing the rapid degradation often seen in pristine vanadium oxides. nih.gov

Table 4: Electrochemical Performance of this compound-Derived Cathode Materials This table is interactive. You can sort and filter the data.

| Cathode Material | Battery Type | Specific Capacity | Cycling Stability |

|---|---|---|---|

| NVP/hierarchical carbon | SIB | 115 mAh/g @ 0.2 C | 54% retention after 20,000 cycles @ 30 C |

| NVP/C nanowalls | SIB | 107.9 mAh/g @ 0.1 C | 74.4% retention after 600 cycles @ 1 C |

| Pore-confined NVP/C | SIB | 116.2 mAh/g @ 0.2 C | 82.1% retention after 10,000 cycles @ 20 C |

Environmental Chemical Transformations of Dihydrogenvanadate Speciation Excluding Toxicity Considerations

Speciation and Distribution in Natural Aquatic Systems (e.g., Fresh Water, Seawater, Groundwater)

The chemical form and concentration of dihydrogenvanadate and related vanadium species in aquatic systems are highly variable, depending on the specific geochemistry of the water body.

In oxic natural waters with near-neutral pH, pentavalent vanadium is the predominant form, existing mainly as the mononuclear oxyanion, this compound (H₂VO₄⁻). pnas.orgusgs.govusgs.gov The speciation is strongly pH-dependent. In alkaline conditions (pH > 8.2), HVO₄²⁻ becomes the more dominant species. goldschmidtabstracts.infonih.gov At higher concentrations and under specific pH conditions (typically acidic to slightly alkaline), vanadate (B1173111) can polymerize to form species like divanadate (H₂V₂O₇²⁻) and decavanadate (B1236424) (HₙV₁₀O₂₈⁽⁶⁻ⁿ⁾⁻). nih.govmdpi.com

Fresh Water: Dissolved vanadium concentrations in freshwater are generally low, often below 1 µg/L, but can be significantly higher in areas with volcanic or specific sedimentary rocks. researchgate.net For instance, springs near Mount Fuji in Japan have been found to contain up to 54 µg/L of vanadium. wikipedia.org In most freshwater systems (pH 5-9), vanadate species like H₂VO₄⁻ are prevalent. Modeling of Canadian surface waters indicates that in slightly acidic to neutral waters with high dissolved organic carbon (DOC), H₂VO₄⁻ can account for over 97% of the total vanadium speciation. rivm.nl

Seawater: The average concentration of dissolved vanadium in seawater is around 30 nM (approximately 1.5-1.8 µg/L), which is higher than in typical river water. pnas.orgnih.govwikipedia.org In the oxic and slightly alkaline conditions of seawater (pH ~8), vanadium exists predominantly as pentavalent species, with both H₂VO₄⁻ and HVO₄²⁻ being significant. nih.govrivm.nl Due to the high concentration of sodium ions, these vanadate species often form ion pairs, such as Na⁺[H₂VO₄⁻]. nih.govuni-hamburg.de

Groundwater: Vanadium concentrations in groundwater can vary widely, from less than 3 µg/L to over 70 µg/L. usgs.gov Its speciation and mobility are strongly linked to the redox conditions of the aquifer. In oxic groundwater, V(V) species, primarily H₂VO₄⁻, are dominant and mobile. usgs.govusgs.gov Concentrations in oxic groundwater often increase with pH. usgs.gov Conversely, in anoxic groundwater, vanadium concentrations are typically very low, as V(V) is reduced to less soluble forms like V(IV) or even V(III), which may precipitate as oxides or hydroxides. usgs.govusgs.gov Geochemical modeling suggests that under anoxic conditions, V may precipitate as V³⁺- or mixed V³⁺/Fe³⁺-oxides. usgs.govusgs.gov

| Aquatic System | Typical pH Range | Redox Conditions | Predominant Vanadium Species | Typical Dissolved Concentration |

|---|---|---|---|---|

| Fresh Water | 6.0 - 8.5 | Oxic | H₂VO₄⁻, HVO₄²⁻ | <1 µg/L - >50 µg/L researchgate.netwikipedia.org |

| Seawater | 7.8 - 8.4 | Oxic | HVO₄²⁻, H₂VO₄⁻ (often as Na⁺ ion pairs) nih.govrivm.nl | ~1.8 µg/L (30-35 nM) pnas.orgnih.govlongdom.org |

| Groundwater (Oxic) | ~7.0 - 8.5 | Oxic | H₂VO₄⁻ usgs.govusgs.gov | ~21 µg/L (median), can exceed 70 µg/L usgs.gov |

| Groundwater (Anoxic) | Variable | Reducing | V(IV) (e.g., VO²⁺), V(III) precipitates usgs.govusgs.gov | Very low (<0.8 µg/L) usgs.govusgs.gov |

Transformation Pathways in Soil Environments

In soil, the transformation of this compound is a complex process governed by soil pH, organic matter content, mineralogy, and microbial activity. europa.euresearchgate.net Regardless of the initial valence state of vanadium added to the soil, its speciation is primarily controlled by these soil properties under oxic conditions. europa.eu

Influence of pH: Soil pH is a critical factor. Vanadate (V(V)) adsorption to soil minerals is generally higher in acidic to neutral soils and decreases as the pH becomes more alkaline, which can increase its mobility.

Role of Soil Organic Matter (SOM): Soil organic matter can significantly influence vanadium's fate. europa.eu Humic substances, a major component of SOM, can reduce V(V) to the vanadyl cation, V(IV), particularly at lower pH. zarmesh.com The resulting V(IV) is then often retained by the organic matter. zarmesh.com

Microbial Transformations: Soil microorganisms play a crucial role in mediating vanadium transformations. researchgate.netnih.gov Certain bacteria can use vanadate as a terminal electron acceptor during anaerobic respiration, reducing the mobile V(V) to the less mobile V(IV). engineering.org.cnresearchgate.net For example, bacteria such as Bacillus and Thauera have been identified as capable of reducing V(V). researchgate.net This microbial reduction is considered a key process in the immobilization of vanadium in contaminated soils. engineering.org.cn

Redox Cycling of Vanadium Species in Environmental Compartments

The biogeochemical cycling of vanadium is heavily dependent on redox reactions that interconvert its oxidation states, primarily between V(V) and V(IV). mdpi.comacs.org This cycling occurs in water, soils, and sediments and is driven by both abiotic and biotic processes.

Reduction Pathways: The reduction of V(V) (e.g., this compound) to V(IV) (vanadyl) is a key transformation pathway in sub-oxic and anoxic environments. This can be mediated by:

Microbial Activity: As mentioned, numerous bacteria can reduce V(V) under anaerobic conditions. engineering.org.cn This process has been observed in diverse environments from groundwater to mine tailings. engineering.org.cn

Abiotic Reductants: Natural organic matter, particularly humic and fulvic acids, can abiotically reduce V(V) to V(IV). zarmesh.com Reduced iron (Fe²⁺) and sulfide (B99878) species present in anoxic sediments and water can also act as reductants.

Oxidation Pathways: The oxidation of V(IV) to V(V) is favored in oxic environments. The vanadyl ion can be oxidized by dissolved oxygen, although this process can be slow. The presence of mineral surfaces, such as manganese oxides, can catalyze the oxidation of V(IV). core.ac.uk

Cellular Redox Cycling: A cellular and extracellular redox cycle can be established where V(V) is taken up by cells, reduced to V(IV), and then released back into the environment where it may be re-oxidized to V(V). nih.gov This cycling can be influenced by cellular components like glutathione (B108866). nih.gov

| Process | Transformation | Key Drivers/Mediators | Environmental Compartment |

|---|---|---|---|

| Reduction | V(V) → V(IV) | Microorganisms (e.g., Bacillus, Thauera), Soil Organic Matter, Fe(II) researchgate.netzarmesh.comengineering.org.cn | Anoxic/Sub-oxic Soils, Sediments, Groundwater |

| Oxidation | V(IV) → V(V) | Dissolved Oxygen, Manganese Oxides core.ac.uk | Oxic Waters, Surface Soils |

| Cellular Cycling | V(V) ↔ V(IV) | Cellular reductants (e.g., Glutathione) nih.gov | Microbial/Planktonic Cells |

Sorption and Desorption Mechanisms of this compound on Environmental Matrices

Sorption and desorption are fundamental processes controlling the mobility and bioavailability of this compound in the environment. mdpi.comfiveable.me These processes involve the partitioning of vanadium between the aqueous phase and solid environmental matrices like minerals and organic matter.

Sorption Mechanisms: The primary mechanism for vanadate retention in many systems is adsorption onto the surfaces of metal (oxy)hydroxides (especially iron and aluminum oxides), clay minerals, and silica. mdpi.comresearchgate.net

pH Dependence: The adsorption of anionic vanadate species (H₂VO₄⁻, HVO₄²⁻) is highly pH-dependent. Sorption is typically maximized at low to neutral pH (around pH 3-6) and decreases as pH increases into the alkaline range. researchgate.net This is because at lower pH, mineral surfaces are more positively charged, favoring anion adsorption, and as pH rises, the surfaces become more negatively charged, leading to electrostatic repulsion and desorption.

Kinetics and Isotherms: Adsorption kinetics studies show that the process can involve multiple steps, including diffusion to the adsorbent surface and intraparticle diffusion. mdpi.comnih.gov The process is often well-described by models like the Langmuir and Freundlich isotherms, suggesting that it is primarily a monolayer adsorption process on the surface of the adsorbent. researchgate.netmdpi.com

Desorption Mechanisms: Desorption is the release of sorbed vanadium back into the solution. fiveable.me This can be triggered by changes in environmental conditions, most notably an increase in pH. goldschmidtabstracts.info As pH rises, the increased negative charge on both the mineral surface and the vanadate anions leads to repulsion and release into the aqueous phase. The presence of competing anions, such as phosphate (B84403), which has a similar structure to vanadate, can also enhance desorption by displacing vanadate from sorption sites.

Future Research Directions in Dihydrogenvanadate Chemistry

Development of Novel Spectroscopic Probes for In-Situ Monitoring

A significant challenge in understanding the role of dihydrogenvanadate in complex systems, such as biological media or catalytic reactions, is the ability to monitor its speciation and interactions in real-time and under relevant conditions. While techniques like ⁵¹V NMR are powerful, they often require specific sample conditions that may not be representative of the native environment. Future research should prioritize the development of novel spectroscopic probes for the in-situ monitoring of this compound.

This could involve the design of fluorescent probes that exhibit a specific response upon binding to H₂VO₄⁻, allowing for its visualization within living cells or on catalyst surfaces. Furthermore, enhancing the sensitivity and applicability of surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) could provide vibrational fingerprints of this compound at interfaces with unprecedented resolution. The development of such tools would be invaluable for elucidating the transient intermediates and reaction mechanisms involving this compound. The use of in-situ monitoring techniques like voltammetric in-line analyzers and diffusive gradients in thin films (DGT) for tracking labile vanadium species in natural waters also presents a promising direction for environmental studies. acs.orggov.nt.ca

Exploration of this compound in Emerging Catalytic Systems

The catalytic potential of vanadium compounds is well-documented, and this compound serves as a key precursor and active species in many catalytic cycles. Future research should explore the application of this compound in emerging catalytic systems, particularly those focused on sustainable chemistry and energy conversion.

One promising area is the development of catalysts for selective oxidation reactions that utilize environmentally benign oxidants like hydrogen peroxide. Understanding how this compound interacts with different support materials and co-catalysts will be crucial for designing highly efficient and selective catalytic systems. The role of this compound in photocatalysis is another area ripe for exploration. Investigating the electronic structure of this compound-containing materials and their behavior under photoirradiation could lead to the development of novel photocatalysts for applications such as water splitting and CO₂ reduction. Moreover, the catalytic activity of vanadium compounds, where this compound is a key species, in oxidation and oxygenation reactions holds significant promise. researchgate.netlongdom.org

Advanced Computational Models for Complex Vanadate (B1173111) Aggregation

The aqueous chemistry of vanadate is characterized by a complex series of pH-dependent oligomerization equilibria. While the general speciation is understood, predicting the formation and stability of various polyoxovanadates, especially in the presence of other ions or organic molecules, remains a challenge. Future research should focus on the development of advanced computational models to simulate and predict complex vanadate aggregation.